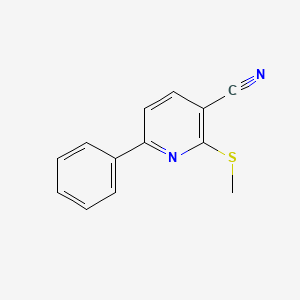
2-(Methylsulfanyl)-6-phenylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity .科学的研究の応用
Medicinal Chemistry
2-(Methylsulfanyl)-6-phenylnicotinonitrile: has shown potential in medicinal chemistry, particularly in the synthesis of antimicrobial agents . Compounds derived from it have been evaluated for their efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria , as well as fungi . These derivatives exhibit moderate antimicrobial activity, suggesting their utility in developing new therapeutic agents.
Materials Science
In materials science, derivatives of 2-(Methylsulfanyl)-6-phenylnicotinonitrile are used to create molecular switches . These switches are essential components of molecular electronic devices, capable of performing logical and arithmetic operations, which are fundamental in the development of molecular logic gates .
Environmental Science
The compound’s derivatives are being explored for their role in environmental science . Research has indicated their potential in the treatment of diseases like COVID-19, where they show binding affinity to pathogenic proteins of the virus, suggesting a possible impact on the pathophysiology of the disease .
Biotechnology
In biotechnology, 2-(Methylsulfanyl)-6-phenylnicotinonitrile is part of the study for the bio-production of gaseous alkenes . These alkenes are crucial as precursor molecules for various industrially significant compounds, and the compound’s derivatives play a role in optimizing production processes .
Pharmacology
Pharmacological applications include the synthesis of 1,4-dihydropyrimidines derivatives , which have been tested for their analgesic activity. Some derivatives have shown promising results in inhibiting cyclooxygenase (COX-2), an enzyme involved in inflammatory reactions, indicating their potential as analgesic agents .
Analytical Methods
2-(Methylsulfanyl)-6-phenylnicotinonitrile: and its derivatives are also relevant in analytical methods. They are used in density functional theory (DFT) studies to understand the structures, reactivity, and spectroscopic properties of related compounds, which is crucial for developing new analytical techniques .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methylsulfanyl-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c1-16-13-11(9-14)7-8-12(15-13)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEMFLGUVGTNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=N1)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(2-hydroxypropan-2-yl)triazol-4-yl]propan-2-ol](/img/structure/B2871947.png)

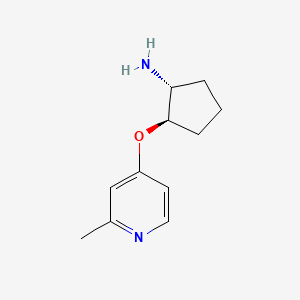
![6-[(4-Bromophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2871951.png)


![N-(furan-2-ylmethyl)-4-[4-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-3-yl]butanamide](/img/structure/B2871955.png)
![6-ethyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2871957.png)

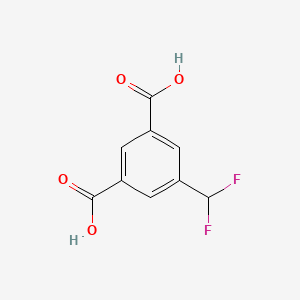
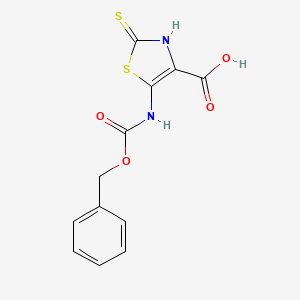
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide](/img/structure/B2871965.png)
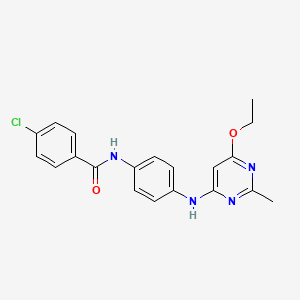
![3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2871968.png)